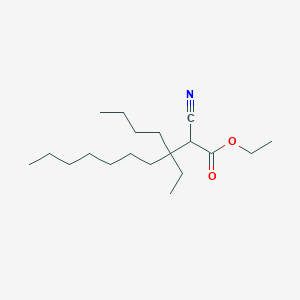![molecular formula C20H12N2O4 B14686624 1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) CAS No. 32671-10-6](/img/structure/B14686624.png)
1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) is an organic compound with the molecular formula C20H12N2O4 It is a derivative of benzene and contains two isocyanate groups attached to a phenylene-oxy-phenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) typically involves the reaction of 1,4-phenylenebis(oxy)bis(4-aminobenzene) with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate groups. The general reaction scheme is as follows:
[ \text{1,4-Phenylenebis(oxy)bis(4-aminobenzene)} + \text{Phosgene} \rightarrow \text{1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) involves large-scale phosgenation processes. The reaction is typically conducted in a solvent such as toluene or chlorobenzene, and the temperature is carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization Reactions: It can undergo polymerization reactions to form polyurethanes when reacted with diols or polyols.
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols and Amines: For the formation of urethanes and ureas, reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a catalyst.
Diols and Polyols: For polymerization reactions, the compound is reacted with diols or polyols under controlled conditions to form polyurethanes.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate groups with alcohols.
Ureas: Formed by the reaction of the isocyanate groups with amines.
Polyurethanes: Formed by the polymerization reaction with diols or polyols.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and reactivity.
Industrial Applications: Utilized in the production of adhesives, sealants, and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition reactions with alcohols and amines, leading to the formation of urethane and urea linkages.
Polymerization: The compound can polymerize with diols or polyols to form polyurethanes, which have a wide range of applications in various industries.
Comparison with Similar Compounds
1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(4-isocyanatobenzene): Similar in structure but with a methylene bridge instead of a phenylene-oxy-phenylene backbone. It is also used in the production of polyurethanes.
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene): Contains nonyl groups instead of isocyanate groups, leading to different reactivity and applications.
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nitrobenzene): Contains nitro groups instead of isocyanate groups, which significantly alters its chemical properties and applications.
The uniqueness of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene) lies in its dual isocyanate functionality and the phenylene-oxy-phenylene backbone, which provides specific reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
32671-10-6 |
|---|---|
Molecular Formula |
C20H12N2O4 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1,4-bis(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C20H12N2O4/c23-13-21-15-1-5-17(6-2-15)25-19-9-11-20(12-10-19)26-18-7-3-16(4-8-18)22-14-24/h1-12H |
InChI Key |
ABUJJNMWUJEMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


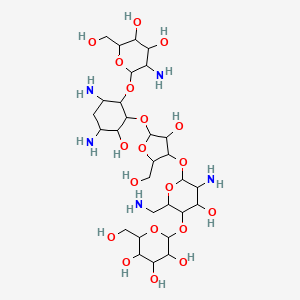
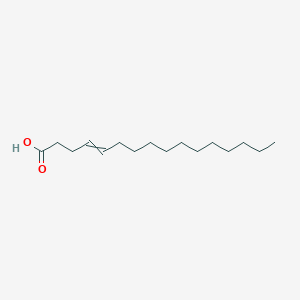

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)

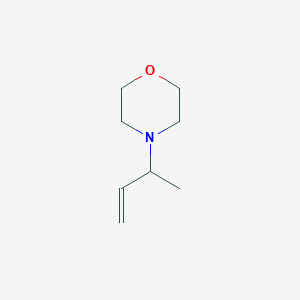



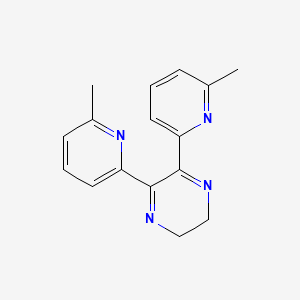
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

